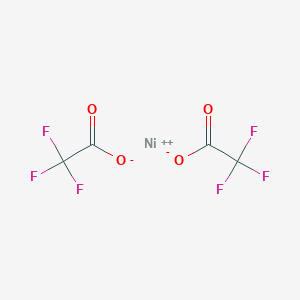
Nickel(2+) trifluoroacetate
描述
Nickel(2+) trifluoroacetate, also known as Nickel (2+) bis (trifluoroacetate), is a compound with the molecular formula C4F6NiO4 . It is a source of nickel ions and trifluoroacetate ions .
Synthesis Analysis
Ammonium fluoroacetatonickelate (II) was synthesized using nickel acetate as the starting compound . The powder complex of tris(phenanthroline)nickel(II) trifluoroacetate was synthesized by interaction of the corresponding nitrate salt in an aqueous solution and slightly excess of 1,10-phenanthroline in water/ethanol .Molecular Structure Analysis
The molecular formula of Nickel(2+) trifluoroacetate is C4F6NiO4. It has an average mass of 284.724 Da and a mono-isotopic mass of 283.905426 Da .Chemical Reactions Analysis
Nickel (II) ion forms a large variety of complex ions, such as the green hydrated ion, [Ni(H2O)6]2+. Aqueous ammonia precipitates green gelatinous Ni (OH)2. The nickel (II) hydroxide precipitate dissolves in excess ammonia to form a blue complex ion . Sodium hydroxide also precipitates nickel (II) hydroxide . Black NiS is precipitated by basic solutions containing sulfide ion .Physical And Chemical Properties Analysis
Nickel(2+) trifluoroacetate has a molecular weight of 301.80896 . The average mass is 284.724 Da and the mono-isotopic mass is 283.905426 Da .科学研究应用
Catalysis in Hydrogen Evolution Reactions : Nickel complexes, including those with trifluoroacetic acid, show promise in catalyzing hydrogen evolution reactions. Kamatsos, Drosou, and Mitsopoulou (2021) synthesized mononuclear heteroleptic nickel complexes that are active in light-driven hydrogen evolution reactions using trifluoroacetic acid as a proton source (Kamatsos et al., 2021).
Electrocatalysis for Hydrogen Production : Nickel-manganese complexes have been studied for their catalytic activity in hydrogen evolution from trifluoroacetic acid. This research by Fourmond et al. (2011) contributes to understanding the catalytic mechanisms of bio-inspired mimics of NiFe hydrogenases (Fourmond et al., 2011).
Reactions with Trifluoroacetic Anhydride : Tevault, Mowery, Demarco, and Berry (1982) explored the reactions of nickel with trifluoroacetic anhydride, leading to the formation of nickel trifluoroacetates, which are relevant in various chemical synthesis processes (Tevault et al., 1982).
Synthesis of Macromonomers : Research by Massa et al. (1997) on the synthesis of macromonomers involved the use of Ni(0)(COD) 2 and substituted allyltrifluoroacetates, demonstrating the applicability of nickel trifluoroacetate in polymer chemistry (Massa et al., 1997).
Nickel-Catalyzed Bond Activation : Ichitsuka, Fujita, and Ichikawa (2015) explored the nickel-catalyzed defluorinative coupling of 2-trifluoromethyl-1-alkenes and alkynes, indicating the role of nickel complexes in organic synthesis and bond activation (Ichitsuka et al., 2015).
Electrochemical Applications : Nickel complexes, including those with trifluoroacetic acid, have shown significant activity in electrochemical applications, particularly in hydrogen production, as reported by Papadakis et al. (2020) (Papadakis et al., 2020).
安全和危害
Nickel(2+) trifluoroacetate may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
未来方向
Trifluoroacetates are the most abundant and accessible sources of trifluoromethyl groups, which are key components in pharmaceuticals and agrochemicals. The future estimates of TFA surface concentrations based on HFO removal require updating and the kinetic analysis of TFA production warrants further investigation .
属性
IUPAC Name |
nickel(2+);2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLNFWKVZVKXPH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6NiO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90936420 | |
| Record name | Nickel(2+) bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(2+) trifluoroacetate | |
CAS RN |
16083-14-0 | |
| Record name | Nickel(2+) trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016083140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel(2+) bis(trifluoroacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90936420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel(2+) trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



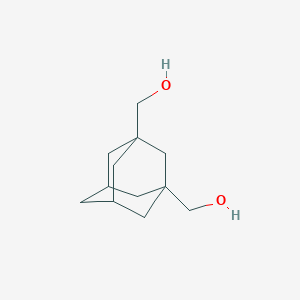
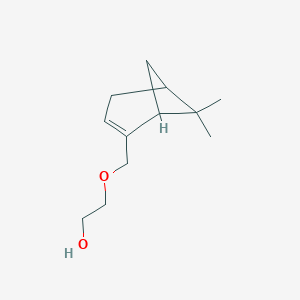
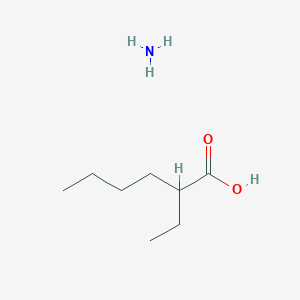

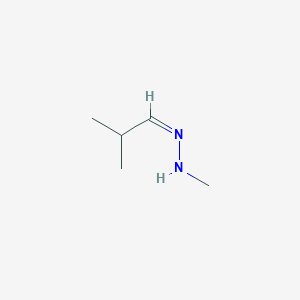

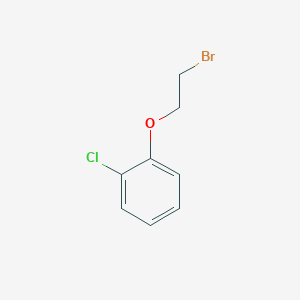
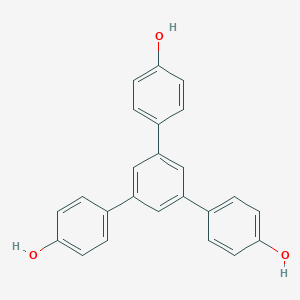
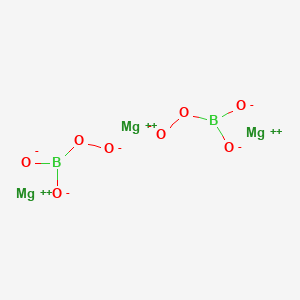


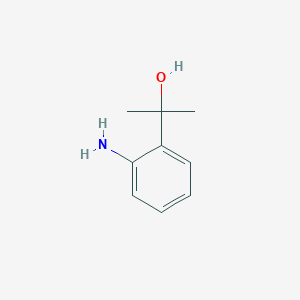
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
